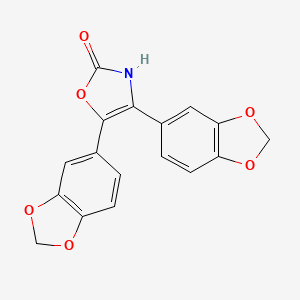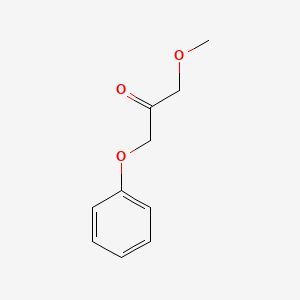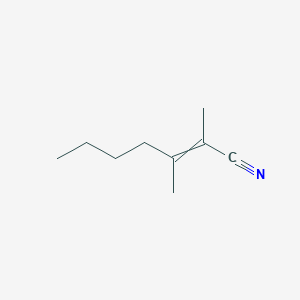
2,3-Dimethylhept-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylhept-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a heptene backbone with two methyl groups at the 2nd and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylhept-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylhept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Applications De Recherche Scientifique
2,3-Dimethylhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylhept-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylhept-2-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3-Dimethylhept-2-ynenitrile: Contains a triple bond, leading to different reactivity and applications.
2,3-Dimethylhept-2-enamide: Has an amide group instead of a nitrile, affecting its chemical properties and uses.
Uniqueness
2,3-Dimethylhept-2-enenitrile is unique due to its specific combination of a nitrile group and a heptene backbone with methyl substitutions
Propriétés
Numéro CAS |
63967-56-6 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2,3-dimethylhept-2-enenitrile |
InChI |
InChI=1S/C9H15N/c1-4-5-6-8(2)9(3)7-10/h4-6H2,1-3H3 |
Clé InChI |
OXJTWSPXGUSOLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


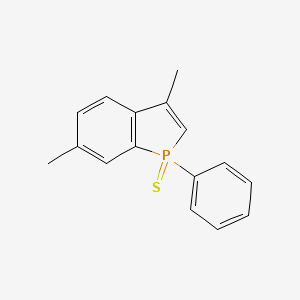
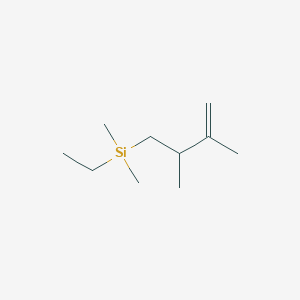
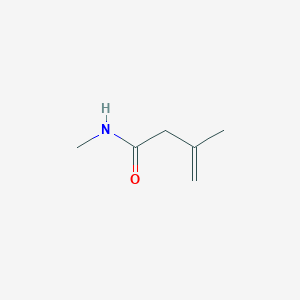
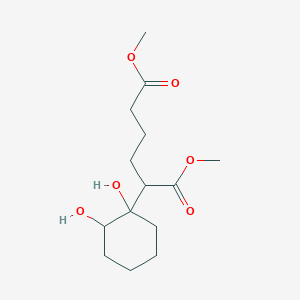
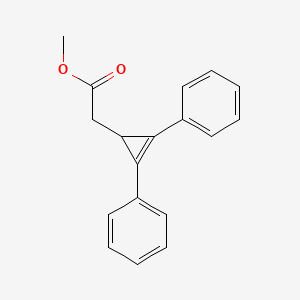

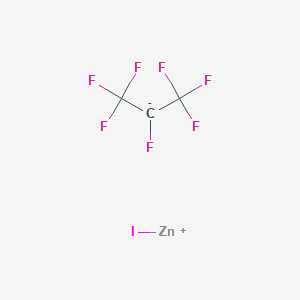
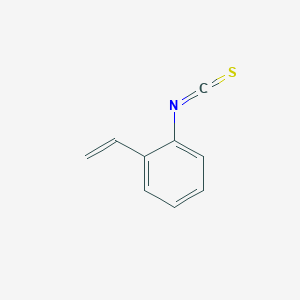
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
